N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine
Description
N-Acetyl-S-[N-(2-Phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine (CAS: 131918-97-3) is a deuterated derivative of a cysteine-based conjugate. Structurally, it consists of an L-cysteine backbone acetylated at the N-terminus and modified at the sulfur atom with a thiocarbamoyl group linked to a deuterated 2-phenylethyl chain (D5-phenyl). This compound is primarily utilized as a pharmaceutical intermediate, likely in drug development or isotopic tracer studies due to its deuterium labeling, which enhances metabolic stability and detection in analytical assays .
Properties
Molecular Formula |
C14H18N2O3S2 |
|---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
2-acetamido-3-[2-(2,3,4,5,6-pentadeuteriophenyl)ethylcarbamothioylsulfanyl]propanoic acid |
InChI |
InChI=1S/C14H18N2O3S2/c1-10(17)16-12(13(18)19)9-21-14(20)15-8-7-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,20)(H,16,17)(H,18,19)/i2D,3D,4D,5D,6D |
InChI Key |
BPWJNEDSCLPNGK-VIQYUKPQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCNC(=S)SCC(C(=O)O)NC(=O)C)[2H])[2H] |
Canonical SMILES |
CC(=O)NC(CSC(=S)NCCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Core Synthesis Strategy
The preparation of N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine follows a three-step sequence:
- N-Acetylation of L-Cysteine : Formation of N-acetyl-L-cysteine (NAC) via acylation.
- Thiocarbamoylation : Introduction of the thiocarbamoyl group at the sulfur atom of NAC.
- Deuterium Labeling : Incorporation of deuterium (D5) into the 2-phenyl-ethyl moiety.
N-Acetylation of L-Cysteine
The initial step employs acetic anhydride to selectively acetylate the amine group of L-cysteine. As detailed in US3184505A, this process avoids over-acylation by maintaining alkaline conditions (pH 9–12) and temperatures of 40–60°C. The reaction proceeds via nucleophilic attack of the cysteine amine on the electrophilic carbonyl carbon of acetic anhydride, yielding NAC with >90% purity after recrystallization.
Reaction Conditions :
- Solvent : Aqueous sodium hydroxide
- Temperature : 40–60°C
- Molar Ratio : L-Cysteine : Acetic Anhydride = 1 : 1.05
Thiocarbamoylation of N-Acetyl-L-Cysteine
Thiocarbamoyl chloride derivatives react with NAC’s thiol group to form the thiocarbamoyl linkage. For N-(2-phenyl-D5-ethyl)thiocarbamoyl substitution, 2-phenyl-D5-ethyl isocyanate is used under inert conditions. The reaction mechanism involves:
- Thiolate Ion Formation : Deprotonation of NAC’s -SH group in basic media.
- Nucleophilic Substitution : Attack on the thiocarbamoyl chloride’s electrophilic carbon, displacing chloride.
Key Parameters :
- Base : Triethylamine or NaOH
- Solvent : Tetrahydrofuran (THF) or Dichloromethane (DCM)
- Temperature : 0–25°C
Deuterium Labeling
Deuterium incorporation into the 2-phenyl-ethyl group is achieved using deuterated reagents (e.g., D5-benzyl bromide) during the synthesis of the thiocarbamoyl precursor. Isotopic purity (>98%) is confirmed via mass spectrometry.
Optimization of Synthetic Parameters
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbamoyl group to a thiol group.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various acylated derivatives.
Scientific Research Applications
N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine involves its interaction with specific molecular targets. The thiocarbamoyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This compound may also modulate redox-sensitive pathways due to its ability to undergo oxidation and reduction reactions .
Comparison with Similar Compounds
Detection and Quantification
- Urinary Metabolites: Analogs such as N-Acetyl-S-(3-hydroxypropyl)-L-cysteine (3HPMA) and N-Acetyl-S-(2-carboxyethyl)-L-cysteine (CEMA) are quantified via LC-MS/MS as biomarkers for tobacco and environmental toxin exposure . The deuterated phenyl group in the target compound would exhibit a distinct mass shift (e.g., +5 Da), enabling precise detection without interference from non-deuterated species .
Biological Activity
N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine (often abbreviated as NAC) is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its mechanism of action, biological effects, and relevant research findings.
Chemical Structure and Properties
NAC is a derivative of L-cysteine and features a thiocarbamoyl group, which contributes to its biological activity. The molecular formula is , and it contains both acetyl and thiocarbamoyl functional groups that enhance its reactivity and interaction with biological macromolecules.
The biological activity of NAC primarily stems from its ability to modulate redox states within cells. It acts as a precursor to glutathione, a critical antioxidant, thereby influencing oxidative stress levels. Additionally, NAC has been shown to interact with various signaling pathways, including those involved in inflammation and apoptosis.
Biological Activities
- Antioxidant Activity : NAC serves as a potent antioxidant by replenishing intracellular levels of glutathione, which protects cells from oxidative damage.
- Anti-inflammatory Effects : Studies indicate that NAC can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses in various conditions such as asthma and chronic obstructive pulmonary disease (COPD).
- Neuroprotective Properties : Research has demonstrated that NAC can protect neuronal cells from excitotoxicity and oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's and Parkinson's.
- Antimicrobial Activity : Some studies have reported that NAC exhibits antimicrobial properties against certain bacterial strains, enhancing its profile as a therapeutic agent.
Table 1: Summary of Biological Activities of NAC
Notable Research Studies
- Study on Oxidative Stress : A clinical trial demonstrated that NAC supplementation significantly reduced markers of oxidative stress in patients with chronic lung diseases, highlighting its role as an adjunct therapy in respiratory conditions.
- Neuroprotection Research : In vitro studies showed that NAC could prevent neuronal cell death induced by glutamate toxicity, suggesting mechanisms for its neuroprotective effects.
- Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy reported that NAC enhanced the efficacy of certain antibiotics against resistant bacterial strains, indicating its potential use in combination therapies.
Q & A
Q. How do substituents on the thiocarbamoyl group affect reactivity with biological targets?
- Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity, increasing adduct formation with nucleophilic residues in proteins. Steric hindrance from bulky groups (e.g., phenyl-D5) may reduce binding affinity but improve metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
